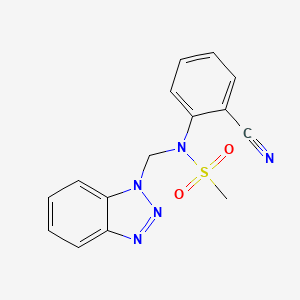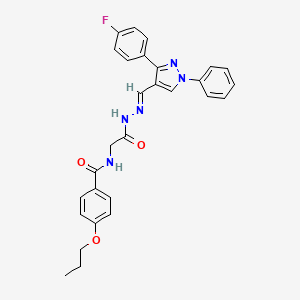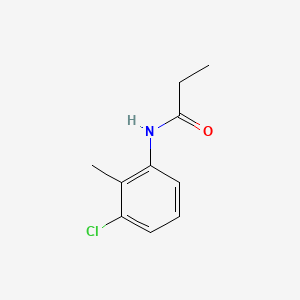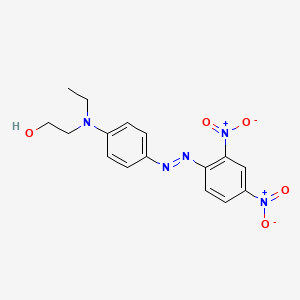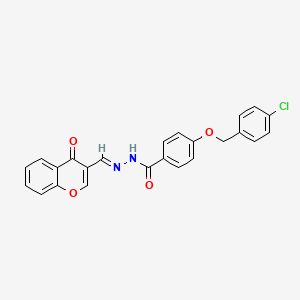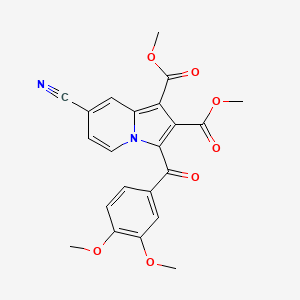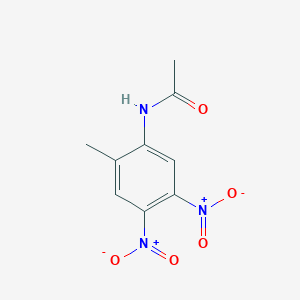
rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .
化学反応の分析
RCL T179825 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
RCL T179825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
類似化合物との比較
RCL T179825 can be compared with other similar compounds, such as:
Borane dimethyl sulfide complex: This compound has a similar molecular structure and is used in similar applications, including organic synthesis and as a reducing agent.
N-(3-Methylphenyl)-2-oxo-2-((2E)-2-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide: This compound has a different molecular structure but shares similar applications in drug discovery and development.
RCL T179825 is unique due to its specific molecular structure and the range of applications it offers in various scientific fields .
特性
CAS番号 |
1217519-02-2 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12? |
InChIキー |
ODYPPHQNEWLUFF-ZYANWLCNSA-N |
異性体SMILES |
C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O |
正規SMILES |
C1=CC2C(C=C1)C3C=CC=CC2C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


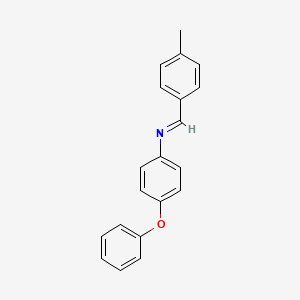
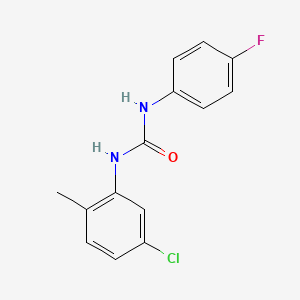
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
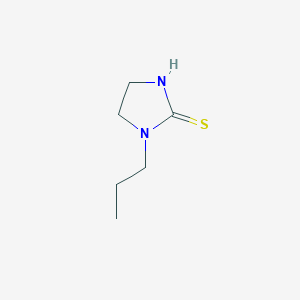
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
